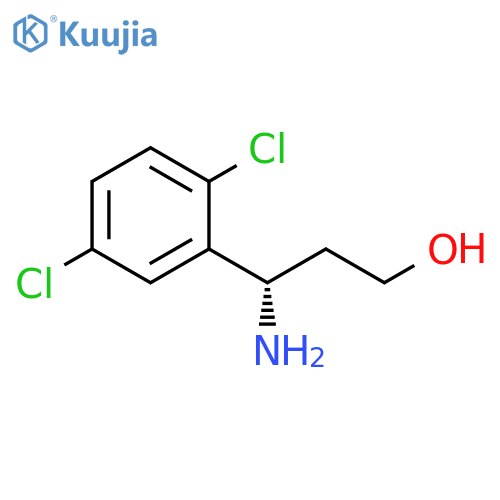

Cas no 1213138-61-4 ((3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OL)

1213138-61-4 structure

商品名:(3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OL

(3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OL 化学的及び物理的性質

名前と識別子

-

- (3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OL

- Benzenepropanol, γ-amino-2,5-dichloro-, (γS)-

- 1213138-61-4

- EN300-1163919

-

- インチ: 1S/C9H11Cl2NO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

- InChIKey: WCGWYAUSIHNSOJ-VIFPVBQESA-N

- ほほえんだ: C(O)C[C@H](N)C1=CC(Cl)=CC=C1Cl

計算された属性

- せいみつぶんしりょう: 219.0217694g/mol

- どういたいしつりょう: 219.0217694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.337±0.06 g/cm3(Predicted)

- ふってん: 355.9±37.0 °C(Predicted)

- 酸性度係数(pKa): 14.82±0.10(Predicted)

(3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1163919-5000mg |

(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol |

1213138-61-4 | 5000mg |

$3687.0 | 2023-10-03 | ||

| Enamine | EN300-1163919-500mg |

(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol |

1213138-61-4 | 500mg |

$1221.0 | 2023-10-03 | ||

| Enamine | EN300-1163919-250mg |

(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol |

1213138-61-4 | 250mg |

$1170.0 | 2023-10-03 | ||

| Enamine | EN300-1163919-2500mg |

(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol |

1213138-61-4 | 2500mg |

$2492.0 | 2023-10-03 | ||

| Enamine | EN300-1163919-1.0g |

(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol |

1213138-61-4 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1163919-100mg |

(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol |

1213138-61-4 | 100mg |

$1119.0 | 2023-10-03 | ||

| Enamine | EN300-1163919-10000mg |

(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol |

1213138-61-4 | 10000mg |

$5467.0 | 2023-10-03 | ||

| Enamine | EN300-1163919-50mg |

(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol |

1213138-61-4 | 50mg |

$1068.0 | 2023-10-03 | ||

| Enamine | EN300-1163919-1000mg |

(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol |

1213138-61-4 | 1000mg |

$1272.0 | 2023-10-03 |

(3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OL 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

1213138-61-4 ((3S)-3-AMINO-3-(2,5-DICHLOROPHENYL)PROPAN-1-OL) 関連製品

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量